1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone 1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17625696
InChI: InChI=1S/C9H8BrFO/c1-5-3-7(11)4-8(6(2)12)9(5)10/h3-4H,1-2H3
SMILES:
Molecular Formula: C9H8BrFO
Molecular Weight: 231.06 g/mol

1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone

CAS No.:

Cat. No.: VC17625696

Molecular Formula: C9H8BrFO

Molecular Weight: 231.06 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone -

Specification

Molecular Formula C9H8BrFO
Molecular Weight 231.06 g/mol
IUPAC Name 1-(2-bromo-5-fluoro-3-methylphenyl)ethanone
Standard InChI InChI=1S/C9H8BrFO/c1-5-3-7(11)4-8(6(2)12)9(5)10/h3-4H,1-2H3
Standard InChI Key LNJGGAHURLUQRY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1Br)C(=O)C)F

Introduction

1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone is an organic compound characterized by its unique molecular structure, which includes a bromine atom at the 2-position and a fluorine atom at the 5-position of a substituted phenyl ring. This compound has a molecular formula of C9H8BrFO and a molecular weight of approximately 231.06 g/mol. Its reactivity is significantly influenced by the presence of bromine and fluorine substituents, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

Synthesis Methods

The synthesis of 1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone can be achieved through several methods, including:

  • Friedel-Crafts Acylation: This method involves the acylation of a substituted benzene ring with an acyl chloride in the presence of a Lewis acid catalyst.

  • Halogenation: This involves the introduction of bromine and fluorine atoms into the phenyl ring through electrophilic aromatic substitution reactions.

Applications

1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone is primarily utilized in pharmaceuticals and organic synthesis due to its reactivity and structural properties. Its potential applications include:

  • Drug Design: The compound's unique structure allows it to interact with biological macromolecules, influencing pharmacodynamics.

  • Materials Science: Its reactivity makes it useful in the synthesis of complex materials.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaUnique Features
1-(4-Bromo-3-methylphenyl)ethanone37074-40-1C9H9BrOBromine at para position
1-(3-Bromo-5-methylphenyl)ethanone1379325-64-0C9H9BrOBromine at meta position
2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone63529-31-7C9H8BrFOFluorine at para position
1-(4-Bromo-2-fluorophenyl)ethanone198477-89-3C8H6BrFODifferent halogen positioning

Safety and Handling

Handling 1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone requires caution due to its potential toxicity. It is harmful if swallowed and causes skin irritation. Proper protective equipment and ventilation are necessary during handling.

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